molecular formula C22H23FN2O2 B11496386 8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11496386
M. Wt: 366.4 g/mol
InChI Key: IOPCYZYLUCKTBM-UHFFFAOYSA-N
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Description

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves a multi-step process. One common method starts with the preparation of the core benzodiazepine structure, followed by the introduction of the diethoxy and fluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing waste. Continuous flow synthesis has been shown to be effective for the production of various benzodiazepines, including those with complex structures .

Chemical Reactions Analysis

Types of Reactions

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may have unique binding properties compared to other benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Midazolam: Another benzodiazepine used for its sedative and anesthetic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific chemical structure, which includes diethoxy and fluorophenyl groups.

Properties

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C22H23FN2O2/c1-3-26-20-12-16-14-24-22(15-7-5-8-17(23)11-15)18-9-6-10-25(18)19(16)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3

InChI Key

IOPCYZYLUCKTBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=CC=C4)F)OCC

Origin of Product

United States

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